molecular formula C11H12ClNO3 B1278685 (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid CAS No. 55478-55-2

(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

Cat. No. B1278685
CAS RN: 55478-55-2
M. Wt: 241.67 g/mol
InChI Key: HLORMWAKCPDIPU-JTQLQIEISA-N
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Description

(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the first paper describes the synthesis and structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, which shares the chlorophenyl group and acetoxy functionality but differs in the presence of an enolic ester and methoxy groups . The second paper discusses 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu, which is synthesized to improve chemical stability and liposolubility . These compounds are structurally related to (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid and provide insight into the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of azlactone chemistry and aims to introduce acetoxy groups to improve stability and solubility . While the exact synthesis of (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid is not detailed, it can be inferred that similar strategies could be employed, possibly involving the protection of amino groups and the introduction of chlorophenyl moieties through electrophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers was confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) methods . These techniques would likely reveal the stereochemistry and confirm the presence of the acetamido group in the (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. The trans extended side chain conformation observed in the related compound suggests that the (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid might also exhibit a similar conformation due to the presence of the bulky chlorophenyl group.

Chemical Reactions Analysis

The related compounds are shown to undergo hydrolysis, releasing bioactive molecules such as danshensu . This suggests that (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid could also be susceptible to hydrolysis, potentially under acidic or basic conditions, which would need to be explored to understand its chemical reactivity fully.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid are not directly reported, the properties of the related compounds can provide some insights. The presence of acetoxy groups is known to affect the lipophilicity and stability of the compounds . The chlorophenyl group could contribute to the acidity and electronic properties of the molecule. The crystal structure analysis of the related compounds indicates that they may form additional interactions, such as hydrogen bonding, which could influence the compound's solubility and melting point .

Scientific Research Applications

Insect Growth Regulation

  • Bio-assay on Insects : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of (S)-2-acetamido-3-(4-chlorophenyl)propanoic acid, has been synthesized and studied as an insect growth regulator. It showed effectiveness against Galleria mellonella (wax moth) and was compared with commercial insect growth regulators like pyriproxyfen (Devi & Awasthi, 2022).

Chiral Separation and Molecular Interactions

  • Enantioseparation and Inclusion Interaction : The influence of chlorine substituents in chiral separation of isomeric α-(chlorophenyl)propanoic acids, including 2-(4-chlorophenyl)propanoic acid, was investigated. The study focused on the interaction with hydroxypropyl-β-cyclodextrin, a chiral additive, revealing insights into the enantioselectivity influenced by chlorine substituent positions (Jin et al., 2019).

Medicinal Chemistry Applications

  • Synthesis of Neurotoxin Analogues : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds was explored for potential use as specific antagonists at GABA B receptors. These studies contribute to understanding the structure-activity relationships of these compounds (Abbenante et al., 1997).

Pharmaceutical and Chemical Synthesis

  • Derivative Synthesis for Stability Improvement : A study on the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of (S)-2-acetamido-3-(4-chlorophenyl)propanoic acid, was conducted to improve chemical stability and liposolubility for potential pharmaceutical applications (Chen et al., 2016).

  • Development of Anti-Inflammatory Compounds : Novel analogues of 2-acetamido-3-(4-chlorophenyl)propanoic acid were synthesized and evaluated for their anti-inflammatory properties. This demonstrates the compound's potential as a basis for developing new anti-inflammatory drugs (Reddy et al., 2010).

Future Directions

The future directions for the study and application of “(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid” are not explicitly available. However, related compounds such as imidazole derivatives have shown potential in antimicrobial and larvicidal activities, suggesting possible future directions in these areas2.


properties

IUPAC Name

(2S)-2-acetamido-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORMWAKCPDIPU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300555
Record name N-Acetyl-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid

CAS RN

55478-55-2
Record name N-Acetyl-4-chloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55478-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MPSS Ganesan, S Suresh, M Periasamy, SS Ganesan - Tetrahedron: Asymmetry, 2010
Number of citations: 0

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